An In-depth Technical Guide to 4-bromo-N-[3-(dimethylamino)propyl]benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-bromo-N-[3-(dimethylamino)propyl]benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-[3-(dimethylamino)propyl]benzamide is a halogenated aromatic amide with a chemical structure that suggests potential for diverse applications in medicinal chemistry and materials science. Its molecular framework, incorporating a brominated phenyl ring, an amide linkage, and a tertiary amine, offers multiple points for chemical modification and interaction with biological targets. The benzamide core is a well-established pharmacophore found in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, intended to be a valuable resource for researchers in the field.
Chemical Structure and Properties
The fundamental characteristics of 4-bromo-N-[3-(dimethylamino)propyl]benzamide are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-bromo-N-[3-(dimethylamino)propyl]benzamide |
| CAS Number | 301234-82-2[4] |
| Molecular Formula | C12H17BrN2O[4] |
| Molecular Weight | 285.18 g/mol [4] |
| Canonical SMILES | CN(C)CCCNC(=O)C1=CC=C(C=C1)Br |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 5[4] |
Synthesis Methodology
The synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is a two-step process that begins with the activation of 4-bromobenzoic acid to its more reactive acyl chloride, followed by an amidation reaction with N,N-dimethylpropane-1,3-diamine. This approach is a classic and efficient method for the formation of N-substituted benzamides.
Part 1: Synthesis of 4-Bromobenzoyl Chloride
The initial step involves the conversion of 4-bromobenzoic acid to the more reactive 4-bromobenzoyl chloride. This is a standard procedure in organic synthesis, often accomplished using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[5][6][7]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) and a few drops of anhydrous DMF. Anhydrous dichloromethane can be used as a solvent.[7]
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromobenzoyl chloride can often be used in the next step without further purification. For higher purity, vacuum distillation can be performed.[8]
Part 2: Synthesis of 4-bromo-N-[3-(dimethylamino)propyl]benzamide
The second step is the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and N,N-dimethylpropane-1,3-diamine. A base is required to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N,N-dimethylpropane-1,3-diamine (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]
Characterization of the Structure
A thorough characterization is essential to confirm the identity and purity of the synthesized 4-bromo-N-[3-(dimethylamino)propyl]benzamide. The following spectroscopic techniques are fundamental for this purpose.
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | 3500-3100[9] | Stretching |
| C-H (Aromatic) | ~3100-3000 | Stretching |
| C-H (Aliphatic) | ~3000-2850 | Stretching |
| C=O (Amide I band) | 1700-1640[9] | Stretching |
| C=C (Aromatic) | ~1600-1450 | Stretching |
| C-N | ~1400-1000[10] | Stretching |
| C-Br | ~600-500 | Stretching |
The presence of a strong carbonyl absorption band in the specified region, along with the N-H stretching band, would be indicative of the amide functionality.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, typically in the downfield region (δ 7-8 ppm). The protons of the propyl chain will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton of the amide will likely appear as a broad singlet. The two methyl groups on the tertiary amine will give a characteristic singlet. The integration of these signals will correspond to the number of protons in each environment.[12][13]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at a characteristic downfield shift (δ ~165-175 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a distinct chemical shift. The aliphatic carbons of the propyl chain and the methyl groups will be observed in the upfield region of the spectrum.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.18 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include the cleavage of the amide bond. A significant fragment would be the 4-bromobenzoyl cation (m/z 183/185). Further fragmentation could lead to the loss of CO to form the 4-bromophenyl cation (m/z 155/157).[15][16][17]
Potential Applications
-
Anticancer Activity: Numerous N-substituted benzamide derivatives have been investigated as potential antitumor agents.[18] Some benzamides act as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are a validated target in cancer therapy.
-
Antimicrobial and Anti-inflammatory Activity: The benzamide scaffold is also found in compounds with antimicrobial and anti-inflammatory properties.[19] The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Kinase Inhibitors: Benzamide derivatives have been explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[20]
-
Sigma-1 Receptor Ligands: Recent studies have identified benzamide derivatives as potent and selective ligands for the sigma-1 receptor, a promising target for the treatment of central nervous system disorders.[21]
The tertiary amine in the propyl side chain can also play a significant role in the pharmacokinetic properties of the molecule, influencing its solubility and ability to interact with biological targets. Further pharmacological screening of 4-bromo-N-[3-(dimethylamino)propyl]benzamide is warranted to explore these potential therapeutic applications.[22]
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-bromo-N-[3-(dimethylamino)propyl]benzamide. The synthetic route via acylation of N,N-dimethylpropane-1,3-diamine with 4-bromobenzoyl chloride is a robust and well-established method. The structural characterization relies on standard spectroscopic techniques, with predictable spectral features based on the constituent functional groups. While the specific biological profile of this compound remains to be fully elucidated, its structural similarity to other bioactive benzamides suggests it as a promising candidate for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.
References
- Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide.
-
PrepChem.com. Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]
- BenchChem. (2025).
- ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
- BenchChem. (2025). A Comparative Guide to Confirming the Synthesis of 4-Bromobenzoyl Chloride using FTIR Spectroscopy.
-
PrepChem.com. Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]
- SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
- CSIRO Publishing. (1981, November 1). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- ConnectSci. (1979, February 1). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.
- Taylor & Francis. (2023, September 5).
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
- Academia.edu.
- ResearchGate. (2025, August 6). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening | Request PDF.
- MDPI. (2021, April 19).
- MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
-
ResearchGate. Benzamide-simplified mass spectrum[15].
- BenchChem. (2025). Application Notes and Protocols: The Role of 4-Bromo-N-chlorobenzamide in Agricultural Chemical Production.
- PubMed Central. 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide.
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
- BenchChem. (2025). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
- INFRARED SPECTROSCOPY (IR).
- COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
- Reddit. (2021, June 12).
- PubChem. 4-bromo-N-[(3-bromophenyl)methylideneamino]benzamide | C14H10Br2N2O | CID 2306507.
- BenchChem. (2025).
- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
- eGyanKosh.
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Chemistry Steps. Interpreting IR Spectra.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
- Cheméo. Benzamide, N-decyl-N-methyl-4-bromo-.
- Sigma-Aldrich. 4-Bromo-N,N-dimethylbenzamide AldrichCPR.
- Scribd.
- PubMed Central. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor.
- ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines.
- PubChemLite. 4-bromo-n-(((4-bromobenzoyl)amino)(3-nitrophenyl)methyl)benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. copbela.org [copbela.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. connectsci.au [connectsci.au]
- 13. connectsci.au [connectsci.au]
- 14. rsc.org [rsc.org]
- 15. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives [academia.edu]
